Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring. It has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This is achieved by reacting pyridine with malononitrile in an anhydrous organic solvent to form the intermediate product, which is then brominated to yield 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid . The final step involves esterification of the carboxylic acid with ethanol in the presence of a suitable catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form complex molecules with extended conjugation.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine are employed.
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, dehalogenated derivatives, and coupled products with various functional groups.
Scientific Research Applications
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand for biological receptors and enzymes.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
- Ethyl 8-Hydroxyimidazo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The bromine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRIXOIBIPPFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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